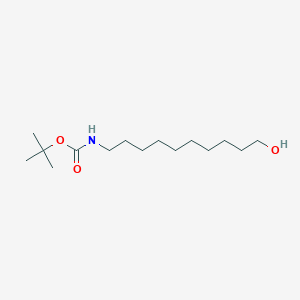

tert-Butyl (10-hydroxydecyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(10-hydroxydecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLESIFIREKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402384 | |

| Record name | 10-(t-Boc-amino)-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173606-54-7 | |

| Record name | 1,1-Dimethylethyl N-(10-hydroxydecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173606-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(t-Boc-amino)-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (10-hydroxydecyl)carbamate, a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a theoretical framework for its synthesis, outlines its known applications, and discusses its potential role in drug development. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides generalized protocols and expected analytical data based on the well-established chemistry of carbamates and long-chain amino alcohols.

Introduction

This compound (CAS No. 173606-54-7) is a chemical compound featuring a ten-carbon aliphatic chain functionalized with a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.[1] This structure makes it a valuable bifunctional linker and building block in organic synthesis. The presence of both a reactive hydroxyl group and a protected amine allows for sequential and controlled modifications, making it an attractive intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The long hydrocarbon chain also imparts lipophilicity, a property that can be crucial in modulating the pharmacokinetic profiles of drug candidates. While specific biological activities of this compound itself have not been extensively reported, long-chain amino alcohols are known to exhibit a range of biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[2]

Chemical and Physical Properties

| Property | Value | Source/Justification |

| CAS Number | 173606-54-7 | [1] |

| Molecular Formula | C₁₅H₃₁NO₃ | [1] |

| Molecular Weight | 273.42 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar long-chain carbamates |

| Melting Point | Not reported | Expected to be a low-melting solid |

| Boiling Point | Not reported | High boiling point expected due to molecular weight and hydrogen bonding |

| Density | Not reported | Expected to be slightly less than 1 g/mL |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Based on the presence of both polar and non-polar moieties |

| Storage | -20°C, under inert atmosphere | [1] |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, its synthesis can be readily achieved through the well-established procedure of Boc protection of the corresponding amino alcohol, 10-aminodecan-1-ol.

General Experimental Protocol: Boc Protection of 10-Aminodecan-1-ol

This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.

Reaction Scheme:

Materials:

-

10-Aminodecan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodecan-1-ol (1.0 eq) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | br s | 1H | -NH -COO- |

| 3.64 | t | 2H | -CH₂-OH |

| 3.09 | q | 2H | -CH₂ -NH- |

| 1.57 | p | 2H | -CH₂-CH₂ -OH |

| 1.44 | s | 9H | -C(CH₃ )₃ |

| 1.2-1.4 | m | 14H | -(CH₂ )₇- |

¹³C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to display the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~156.1 | -NH-C OO- |

| ~79.0 | -C (CH₃)₃ |

| ~63.1 | -C H₂-OH |

| ~40.8 | -C H₂-NH- |

| ~32.8 | -C H₂-CH₂-OH |

| ~30.0 | -C H₂-CH₂-NH- |

| ~29.5-29.3 | Methylene carbons of the decyl chain |

| ~28.4 | -C(C H₃)₃ |

| ~26.8 | Methylene carbon of the decyl chain |

| ~25.7 | Methylene carbon of the decyl chain |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~3340 | N-H stretch (carbamate) |

| ~2920, ~2850 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Mass Spectrometry (MS)

In a mass spectrum (e.g., using electrospray ionization), the protonated molecule [M+H]⁺ would be expected at m/z 274.24. Fragments corresponding to the loss of the tert-butyl group or the entire Boc group would also be anticipated.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in several areas of chemical research and development.

Synthetic Intermediate

The primary application of this compound is as a building block in multi-step organic synthesis.[1] The hydroxyl group can be further functionalized through oxidation, esterification, or etherification, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then undergo a variety of coupling reactions.

Pharmaceutical Research

In the context of drug development, this molecule can be used as a linker to connect different pharmacophores or to attach a drug molecule to a targeting moiety. The ten-carbon chain provides a flexible spacer, and its lipophilicity can be advantageous for improving membrane permeability and other pharmacokinetic properties.

Materials Science

The bifunctional nature of this compound also makes it suitable for the synthesis of specialty polymers and other materials where a defined hydrocarbon chain with protected amine and alcohol functionalities is required.[1]

Potential Biological Significance

While there is no direct evidence of the biological activity of this compound, the broader class of long-chain amino alcohols has been shown to possess various biological activities.[2] These activities are often attributed to their structural similarity to sphingolipids, which are important components of cell membranes and are involved in various signaling pathways. Further research is needed to determine if this compound or its derivatives exhibit any significant biological effects.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, combined with a long aliphatic spacer, allows for a wide range of chemical modifications. Although detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Future studies are encouraged to fully characterize its physical and spectroscopic properties and to explore its potential biological activities.

References

Elucidation of the Molecular Structure of tert-Butyl (10-hydroxydecyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-Butyl (10-hydroxydecyl)carbamate, a key intermediate in various pharmaceutical and organic syntheses. This document details the spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

This compound is a bifunctional organic molecule containing a carbamate functional group, where the amine is protected by a tert-butoxycarbonyl (Boc) group, and a terminal primary alcohol. The long ten-carbon alkyl chain provides significant lipophilicity, while the hydroxyl and protected amine groups offer sites for further chemical modification.

| Property | Value |

| Molecular Formula | C₁₅H₃₁NO₃ |

| Molecular Weight | 273.41 g/mol |

| CAS Number | 173606-54-7 |

| Appearance | Expected to be a white to off-white solid or a colorless oil |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 10-aminodecan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects the more nucleophilic amino group over the hydroxyl group.

Experimental Protocol: Synthesis

Materials:

-

10-aminodecan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 10-aminodecan-1-ol in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise at room temperature. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) can be used to neutralize the in-situ formed carbonic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography to yield pure this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Potassium permanganate stain or other suitable visualization agent

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity. The optimal eluent system should be determined beforehand by TLC analysis.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the purified this compound.

An In-depth Technical Guide to the Synthesis of Long-Chain Bifunctional Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for producing long-chain bifunctional compounds. These molecules, possessing two reactive functional groups at the termini of a long alkyl chain, are of significant interest as monomers for novel polymers, as bioactive lipids, and as versatile building blocks in the development of new therapeutics. This document details key chemical and biocatalytic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis and purification of these valuable compounds. Furthermore, it explores the interaction of these molecules with key signaling pathways, offering insights for their application in drug discovery and development.

Chemical Synthesis Pathways

Chemical synthesis offers robust and scalable methods for the production of long-chain bifunctional compounds. Among the most powerful techniques are olefin metathesis and various oleochemical transformations.

Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning technology that enables the efficient rearrangement of carbon-carbon double bonds, providing a versatile tool for the synthesis of long-chain bifunctional molecules from renewable resources like fatty acids and vegetable oils.[1][2] Cross-metathesis, in particular, is a powerful strategy for creating α,ω-bifunctional compounds.[3]

The cross-metathesis of unsaturated fatty acid esters with acrylates is a direct route to α,ω-dicarboxylic acid esters.[4] These can be subsequently hydrolyzed to the corresponding dicarboxylic acids.

Quantitative Data for Cross-Metathesis of Fatty Acid Methyl Esters (FAMEs)

| Starting Material | Co-reactant | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Methyl Oleate | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. (0.1) | 2-Propanol | 50 | 0.17 | >90 | >98 (selectivity) | [5] |

| Methyl Oleate | 1-Hexene | Hoveyda-Grubbs 2nd Gen. (variable) | - | Ambient | - | - | Optimal at 5:1 ratio | [6] |

| Technical Grade Methyl Oleate | Self-metathesis | Ru Catalyst (100 ppm) | None | 50 | 3 | - | High | [7] |

| Unsaturated FAME Carbamates | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. (0.5) | Bulk | - | - | - | up to 91 | [8] |

Experimental Protocol: Synthesis of Dimethyl 1,10-decenedioate from Methyl Oleate

This protocol is adapted from the cross-metathesis of unsaturated fatty acid methyl esters with eugenol.[5]

Materials:

-

Methyl oleate (MO)

-

Eugenol (UG)

-

Second-generation Grubbs catalyst (G2)

-

2-Propanol (solvent)

-

Internal standard for GC analysis (e.g., dodecane)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve methyl oleate (2.00 mmol) in 2-propanol.

-

Catalyst Addition: Add the second-generation Grubbs catalyst (0.002 mmol, 0.1 mol%) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 10 minutes.

-

Monitoring: Monitor the conversion of methyl oleate by gas chromatography (GC) using an internal standard.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired cross-metathesis products.

Logical Workflow for Olefin Metathesis

Caption: General workflow for synthesizing saturated long-chain bifunctional compounds via olefin metathesis.

Biotechnological Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to chemical synthesis, utilizing whole microbial cells or isolated enzymes to produce a wide range of long-chain bifunctional compounds.[9]

Enzymatic Synthesis of Long-Chain Hydroxy Fatty Acids

The enzymatic hydroxylation of fatty acids can be achieved using various enzymes, such as hydratases and P450 monooxygenases.[4][10]

Quantitative Data for Enzymatic Synthesis of Hydroxy Fatty Acids

| Substrate | Enzyme | Host Organism | Product | Titer (g/L) | Yield (%) | Reference |

| Oleic Acid | Oleate Hydratase | Elizabethkingia meningoseptica | (R)-10-hydroxystearic acid | up to 100 | - | [9] |

| Free Fatty Acids | CYP52M1 | Saccharomyces cerevisiae | C16 & C18 ω- or ω-1 HFAs | - | - | [10] |

| Linoleic Acid & Palmitic Acid | Fatty Acid Hydratase & Lipase | L. acidophilus & C. antarctica | 13-PAHODA | - | 56 | [1] |

Experimental Protocol: Bi-enzymatic Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

This protocol is adapted from a one-pot, two-step enzymatic synthesis.[1]

Materials:

-

Unsaturated fatty acid (e.g., linoleic acid)

-

Fatty acid for esterification (e.g., palmitic acid)

-

Fatty acid hydratase (FA-HY1 from L. acidophilus)

-

Candida antarctica lipase A (CALA)

-

Toluene

-

Buffer solution

Procedure:

-

Hydroxylation Step: In a reaction vessel, dissolve the unsaturated fatty acid in a suitable buffer. Add the fatty acid hydratase and incubate until the conversion to the hydroxy fatty acid is complete (e.g., 8 hours).

-

Esterification Step: To the same reaction vessel, add the second fatty acid, CALA, and toluene.

-

Reaction and Monitoring: Allow the esterification to proceed, monitoring the formation of the FAHFA product over time.

-

Purification: The final product can be purified using chromatographic techniques.

Bi-enzymatic Cascade for FAHFA Synthesis

Caption: A two-step enzymatic cascade for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs).

Microbial Production of Long-Chain Dicarboxylic Acids (DCAs)

Certain yeast species, such as Candida tropicalis, can convert fatty acids into long-chain dicarboxylic acids through the ω-oxidation pathway.[11][12]

Experimental Protocol: Purification of Long-Chain Dicarboxylic Acids from Fermentation Broth

This protocol is based on monosalt crystallization.[13]

Materials:

-

Fermentation broth containing the long-chain dicarboxylic acid

-

Acid (e.g., HCl)

-

Base (e.g., NaOH)

-

Activated carbon (optional for decolorization)

Procedure:

-

Filtration: Filter the fermentation broth to remove cells and other solids.

-

Monosalt Formation: Adjust the pH of the filtrate to 6.2-7.0 with an acid. Heat the solution to 85-100°C to dissolve the formed monosalt.

-

Crystallization of Monosalt: Cool the solution to induce crystallization of the monosalt and filter the crystals.

-

Conversion to Dicarboxylic Acid: Dissolve the monosalt crystals in water and adjust the pH to 2.0-4.0 with an acid. Heat the solution to 80-95°C.

-

Final Crystallization: Cool the solution to crystallize the purified long-chain dicarboxylic acid. Filter, wash with water, and dry the final product.

Biocatalytic Synthesis of Long-Chain Diamines

The synthesis of long-chain diamines can be achieved through biocatalytic cascades, often involving transaminases.[8][14]

Quantitative Data for Microbial Diamine Production

| Product | Host Organism | Titer (g/L) | Reference |

| Putrescine (1,4-diaminobutane) | E. coli | 42.3 | [6] |

| 1,5-diaminopentane | E. coli | 103.8 | [6] |

Experimental Protocol: General Whole-Cell Biocatalysis for Amine Synthesis

This protocol is a general representation adapted from descriptions of whole-cell biocatalysis.[15]

Materials:

-

Recombinant E. coli cells expressing the desired enzymes (e.g., transaminase)

-

Substrate (e.g., a long-chain keto acid)

-

Amine donor (e.g., alanine)

-

Buffer solution

-

Cofactors (e.g., pyridoxal phosphate - PLP)

Procedure:

-

Cell Preparation: Grow the recombinant E. coli cells and harvest them by centrifugation. The cell pellets can be used directly or after lyophilization.

-

Reaction Mixture: In a reaction vessel, prepare a buffer solution containing the substrate, amine donor, and any necessary cofactors.

-

Biocatalysis: Add the whole cells to the reaction mixture and incubate under appropriate conditions (e.g., temperature, shaking).

-

Monitoring and Work-up: Monitor the reaction progress. Once complete, the cells can be removed by centrifugation, and the product can be purified from the supernatant.

Purification of Long-Chain Amines

The purification of long-chain amino acids and diamines often involves recrystallization from aqueous solutions of acids or bases.[16][17] Solvent extraction is another common technique.[17] For biocatalytic syntheses, in-line purification methods using immobilized enzymes in flow reactors have also been developed.[18]

Interaction with Signaling Pathways

Long-chain bifunctional compounds, particularly fatty acid derivatives, can modulate various cellular signaling pathways, making them interesting candidates for drug development.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[19][20] Very-long-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[21] The activation of PPARs by these molecules can influence the transcription of genes involved in fatty acid oxidation.[22]

PPAR Signaling Pathway

Caption: Activation of PPARα by long-chain fatty acid derivatives leading to changes in gene expression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12][23] Some natural compounds have been shown to modulate this pathway.[24][25] While direct evidence for long-chain bifunctional compounds is still emerging, their structural similarity to signaling lipids suggests they may also interact with components of this pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a potential target for bioactive lipids.

Purification Methodologies

The purification of long-chain bifunctional compounds is critical to obtaining high-purity materials for research and development. Common techniques include crystallization, distillation, and chromatography.[15][26][27]

Experimental Protocol: General Purification by Crystallization

This protocol is a generalized procedure for the purification of solid organic compounds.[15]

Materials:

-

Crude solid product

-

Appropriate solvent (the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point)

Procedure:

-

Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Purification Workflow

Caption: A simplified workflow illustrating the separation of a pure compound from impurities.

This guide provides a foundational understanding of the synthesis and potential biological relevance of long-chain bifunctional compounds. The detailed protocols and quantitative data serve as a starting point for researchers to develop and optimize their own synthetic strategies for these versatile molecules. The exploration of their interactions with key signaling pathways opens avenues for their application in the design of novel therapeutics.

References

- 1. Diol synthesis by substitution [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. amslaurea.unibo.it [amslaurea.unibo.it]

- 4. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 5. JPS62285794A - Purification of long-chain dicarboxylic acid - Google Patents [patents.google.com]

- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 12. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Biotechnological production of mono- and diamines using bacteria: recent progress, applications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. daneshyari.com [daneshyari.com]

- 20. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Microbial Production of Diamines | springerprofessional.de [springerprofessional.de]

- 27. Cell signaling pathways altered by natural chemopreventive agents [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate (CAS Number 173606-54-7): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and primary applications of tert-Butyl (10-hydroxydecyl)carbamate, identified by CAS number 173606-54-7. This bifunctional molecule serves as a critical building block in modern medicinal chemistry, most notably as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides illustrative synthetic protocols for its incorporation into PROTACs, and discusses its role in the rapidly evolving field of targeted protein degradation.

Chemical Properties

This compound is a linear aliphatic chain functionalized with a hydroxyl group at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. This structure makes it an ideal intermediate for multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 173606-54-7 | [][2] |

| IUPAC Name | tert-butyl N-(10-hydroxydecyl)carbamate | [3] |

| Synonyms | 10-(t-Boc-amino)-1-decanol | [][4] |

| Molecular Formula | C₁₅H₃₁NO₃ | [][5] |

| Molecular Weight | 273.41 g/mol | [][2] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in dichloromethane and chloroform | [4] |

| Storage | Store in a freezer under -20°C, sealed in a dry environment | [6] |

| InChI Key | ZEWLESIFIREKBL-UHFFFAOYSA-N | [3][5] |

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The primary utility of this compound in drug discovery is as a component of the linker in PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of three main components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The linker's length, composition, and flexibility are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6] Alkyl chains, such as the 10-carbon backbone of this compound, are frequently used as linkers in PROTAC design.

Below is a diagram illustrating the general mechanism of action of a PROTAC.

Experimental Protocols: Synthesis of a PROTAC Incorporating a 10-Carbon Alkyl Linker

While specific protocols detailing the use of CAS 173606-54-7 are proprietary to individual research projects, the following represents a generalized, two-step synthetic workflow for incorporating this linker into a PROTAC. This process involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

This initial step involves the activation of the hydroxyl group of this compound and its subsequent reaction with an amine-functionalized E3 ligase ligand.

Diagram of Synthetic Workflow - Step 1

Protocol:

-

Activation of the Hydroxyl Group: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C. Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated linker.

-

Coupling to E3 Ligase Ligand: Dissolve the activated linker (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) overnight.

-

Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase conjugate.

Step 2: Deprotection and Coupling to the POI Ligand

The second part of the synthesis involves the removal of the Boc protecting group to expose the terminal amine, followed by an amide coupling reaction with a carboxylic acid-functionalized POI ligand.

Diagram of Synthetic Workflow - Step 2

References

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20210299253A1 - Novel autotac chimeric compound, and composition for preventing, ameliorating or treating diseases through targeted protein degradation comprising the same - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 6. benchchem.com [benchchem.com]

Decoding the Bio-Interface: A Technical Guide to the Mechanisms of Action of Carbamate-Modified Surfaces

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action governing the interaction of carbamate-modified surfaces with biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data, details experimental protocols, and visualizes key pathways to facilitate further innovation in biomaterials and therapeutic development.

Executive Summary

Carbamate-modified surfaces are emerging as a versatile platform in biomedical applications, offering unique opportunities to modulate protein adsorption, control cell adhesion, and engineer novel drug delivery systems. The carbamate functional group (-NHCOO-), with its distinct chemical properties, can influence the bio-interface in several ways. This guide elucidates three primary proposed mechanisms of action:

-

Modulation of Protein Adsorption: The presence of carbamate moieties on a surface can alter its physicochemical properties, such as hydrophilicity, hydrogen bonding capacity, and charge distribution. These changes directly impact the initial, crucial event of protein adsorption, influencing the composition and conformation of the adsorbed protein layer, which in turn dictates subsequent cellular responses.

-

Direct Cellular Signaling through Receptor Interaction: Carbamate-functionalized surfaces may directly engage with cell surface receptors, such as integrins. The specific arrangement and density of carbamate groups can influence integrin clustering and activation, thereby triggering downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.

-

Induction of Cellular Stress Response Pathways: There is evidence to suggest that carbamate-containing molecules can activate cellular stress response pathways, notably the Nrf2 signaling pathway. This can lead to the upregulation of antioxidant and cytoprotective genes, potentially influencing the long-term biocompatibility and cellular response to the material.

This document will delve into the experimental evidence supporting these mechanisms, provide detailed protocols for the synthesis and characterization of these surfaces, and present quantitative data to support the proposed modes of action.

Proposed Mechanisms of Action

Modulation of Protein Adsorption

The initial interaction between a biomaterial and a biological environment is the adsorption of proteins onto its surface. This adsorbed protein layer mediates subsequent cellular interactions. Carbamate modification can significantly influence this process.

One study investigating the effect of carbamylation (the addition of a carbamate group) on proteins found that it alters their tertiary structure, increases their negative surface charge, and leads to a weaker hydration state.[1][2] This resulted in a significant decrease in the adsorbed amounts of carbamylated fibrinogen and α-lactalbumin on model surfaces.[1][2] This suggests that surfaces presenting carbamate functionalities may exhibit reduced adsorption of certain proteins due to electrostatic repulsion and altered hydration dynamics.

Table 1: Influence of Carbamylation on Protein Properties and Adsorption

| Protein | Modification | Change in Tertiary Structure | Change in Surface Charge | Change in Hydration State | Adsorbed Amount Compared to Native Protein |

| Fibrinogen | Carbamylation | Significantly Altered | Increased Negative Charge | Weaker | Significantly Decreased |

| α-lactalbumin | Carbamylation | Significantly Altered | Increased Negative Charge | Weaker | Significantly Decreased |

| Albumin | Carbamylation | Significantly Altered | Increased Negative Charge | Weaker | No Significant Change |

Source: Data synthesized from Lunswert et al., 2021.[1][2]

Direct Cellular Signaling via Integrin Engagement

Cell adhesion to biomaterials is often mediated by integrins, a family of transmembrane receptors that bind to extracellular matrix (ECM) proteins. The chemical functionalities on a material surface can directly influence integrin-mediated signaling. Carbamate groups, through their ability to participate in hydrogen bonding and their specific stereochemistry, may act as ligands for integrin binding or influence the presentation of adsorbed ECM proteins to integrins.

The clustering of integrins is a critical step in the activation of downstream signaling pathways, such as the focal adhesion kinase (FAK) pathway, which plays a central role in cell adhesion, spreading, and survival. It is hypothesized that the density and arrangement of carbamate groups on a surface could promote integrin clustering, leading to enhanced cell adhesion and osteogenic signaling.

Induction of the Nrf2 Cellular Stress Response Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its inhibitor Keap1. However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.

Studies on soluble carbamate compounds have shown that they can trigger the Nrf2 signaling pathway, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular responses.[3][4] It is plausible that surface-bound carbamates could elicit a localized and sustained activation of this pathway in adherent cells. This could be a double-edged sword: a moderate and controlled activation might enhance the biocompatibility of the material by pre-conditioning cells against inflammatory responses, while excessive activation could lead to cytotoxicity.

Experimental Protocols

Synthesis of Carbamate-Modified Surfaces

A common method for the synthesis of carbamate-modified surfaces involves the reaction of a surface presenting hydroxyl or amine groups with an isocyanate.

Protocol: Carbamate Modification of a Hydroxylated Surface via Isocyanate Reaction

-

Surface Preparation: Begin with a substrate presenting hydroxyl (-OH) groups (e.g., glass, silicon oxide, or a polymer with hydroxyl functionalities). Clean the substrate thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and dry under a stream of nitrogen.

-

Activation (Optional): For less reactive hydroxyl groups, the surface can be activated. For instance, plasma treatment can be used to introduce a higher density of hydroxyl groups.

-

Reaction with Isocyanate:

-

In an inert atmosphere (e.g., a glovebox or under argon), dissolve the desired isocyanate (e.g., an alkyl or aryl isocyanate) in an anhydrous solvent (e.g., toluene or THF) to a suitable concentration (e.g., 1-10% v/v).

-

A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to the isocyanate solution (e.g., 0.1-1% relative to the isocyanate) to accelerate the reaction.

-

Immerse the hydroxylated substrate in the isocyanate solution.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours, depending on the reactivity of the isocyanate and the surface.

-

-

Washing: After the reaction, remove the substrate from the solution and wash it extensively with the reaction solvent to remove any unreacted isocyanate and catalyst. Follow with washing in a series of other solvents (e.g., ethanol, deionized water) to ensure a clean surface.

-

Drying and Characterization: Dry the modified substrate under a stream of nitrogen or in a vacuum oven. Characterize the surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the carbamate group (N 1s and C 1s core level spectra) and contact angle measurements to assess changes in surface wettability.

Quantification of Protein Adsorption

Several techniques can be employed to quantify the amount of protein adsorbed onto a surface.

Table 2: Techniques for Quantitative Analysis of Protein Adsorption

| Technique | Principle | Information Obtained | Advantages | Limitations |

| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition of the surface. | Elemental composition (N, C, O) of the adsorbed protein layer, allowing for estimation of protein coverage. | High surface sensitivity, provides chemical state information. | Requires high vacuum, can cause sample damage. |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in frequency and dissipation of an oscillating quartz crystal as mass is adsorbed. | Adsorbed mass (including coupled water), viscoelastic properties of the adsorbed layer. | Real-time, in-situ measurements, provides information on conformational changes. | Indirect measurement of mass, sensitive to temperature and viscosity changes. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface upon protein adsorption. | Adsorbed mass, kinetics of adsorption and desorption. | Real-time, label-free, high sensitivity. | Indirect measurement of mass, requires a specific sensor chip. |

| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical image. | Topography of the adsorbed protein layer, can be used to count individual protein molecules. | High resolution imaging, can be performed in liquid. | Can be destructive to the sample, slow scan speed. |

Assessment of Biocompatibility

Standard in vitro assays are used to assess the biocompatibility of carbamate-modified surfaces.

-

Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are cultured on the modified surface, and after a specific time, the MTT reagent is added. Viable cells with active mitochondria reduce the MTT to a purple formazan product, which is then quantified spectrophotometrically.

-

Live/Dead Staining: This fluorescence-based assay uses two dyes, typically calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red), to visualize the viability of cells cultured on the surface.

-

-

Cell Adhesion and Proliferation Assays:

-

Cell Counting: Cells are seeded onto the modified surfaces and control surfaces. At various time points, the cells are detached and counted using a hemocytometer or an automated cell counter to assess proliferation rates.

-

Immunofluorescence Staining: Cells are fixed and stained for specific adhesion-related proteins (e.g., vinculin to visualize focal adhesions, phalloidin to visualize the actin cytoskeleton). Fluorescence microscopy is then used to assess cell morphology and the extent of cell spreading.

-

Conclusion and Future Directions

The potential mechanisms of action for carbamate-modified surfaces are multifaceted, involving a complex interplay of protein interactions, direct cellular signaling, and the induction of cellular stress responses. While current research provides a foundational understanding, further investigations are required to fully elucidate these mechanisms. Future studies should focus on:

-

Quantitative proteomics to identify the specific proteins that preferentially adsorb to carbamate-modified surfaces from complex biological fluids.

-

High-resolution imaging techniques to visualize the spatial organization of integrin clustering in response to these surfaces.

-

In-depth analysis of signaling pathways beyond Nrf2 to build a comprehensive picture of the cellular response.

-

In vivo studies to validate the in vitro findings and assess the long-term biocompatibility and performance of carbamate-modified biomaterials.

By continuing to unravel the intricate mechanisms at the bio-interface, the scientific community can unlock the full potential of carbamate-modified surfaces for a new generation of advanced biomedical devices and therapies.

References

- 1. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin Clustering Matters: A Review of Biomaterials Functionalized with Multivalent Integrin-Binding Ligands to Improve Cell Adhesion, Migration, Differentiation, Angiogenesis, and Biomedical Device Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on hydroxyalkylcarbamates in material science

An In-depth Technical Guide to Hydroxyalkylcarbamates in Material Science

Introduction

Hydroxyalkylcarbamates are a versatile class of organic compounds characterized by the presence of both a carbamate group (-NH-CO-O-) and a hydroxyl group (-OH) on an alkyl chain. This unique bifunctional nature makes them valuable building blocks in polymer chemistry and material science. Their significance has grown substantially with the increasing demand for sustainable and safer materials, primarily as key components in the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs).[1][2]

Conventional polyurethanes (PUs) are synthesized through the reaction of polyols and toxic, moisture-sensitive isocyanates. The non-isocyanate route, often involving the reaction of cyclic carbonates with amines, forms a β-hydroxyalkylcarbamate linkage, eliminating the need for hazardous isocyanates and producing materials with competitive and often enhanced properties.[1][3] These materials find applications ranging from advanced adhesives and coatings to sophisticated biomaterials for tissue engineering and controlled drug delivery.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of hydroxyalkylcarbamate-based materials, tailored for researchers and professionals in material science and drug development.

Synthesis of Polyhydroxyurethanes (PHUs)

The most promising and widely studied method for synthesizing polymers containing hydroxyalkylcarbamate linkages is the ring-opening reaction of cyclic carbonates with amines.[3] This polyaddition reaction is advantageous as it generates no by-products and is less sensitive to moisture compared to conventional polyurethane synthesis. The reaction between a bis(cyclic carbonate) and a diamine yields a linear polyhydroxyurethane, where the hydroxyl groups are pendant to the polymer backbone. These hydroxyl groups enhance hydrophilicity and provide sites for further chemical modification or cross-linking, contributing to improved adhesion and mechanical performance.[6]

Caption: General reaction scheme for the synthesis of Polyhydroxyurethanes (PHUs).

Material Properties and Characterization

The properties of PHUs can be extensively tailored by selecting different cyclic carbonate and amine monomers.[4] The presence of hydroxyl groups along the polymer chain introduces strong hydrogen bonding, which significantly influences the material's thermal and mechanical properties.

Mechanical Properties

PHUs have demonstrated a wide range of mechanical behaviors, from soft elastomers to rigid plastics. Researchers have successfully synthesized PHUs with excellent tensile strength and self-healing capabilities. For instance, PHUs based on bicyclic carbonates and a specific 6/4 molar ratio of isophorondiamine (IPDA) to 1,10-diaminodecane (DAD) exhibited a tensile strength of 3.79 MPa and achieved nearly 100% self-healing efficiency after being treated at 60°C for 24 hours.[4][7] By using CO2-derived six-membered cyclic carbonates, PHUs with outstanding mechanical performance, including a maximum breaking strength of 65 MPa and an elongation at break of 452%, have been developed.[8]

| Material Description | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Citation |

| PHU from bicyclic carbonate & IPDA/DAD (6/4) | 3.79 | - | - | [4][7] |

| PHU from CO2-derived bis(six-membered cyclic carbonate) | up to 65 | up to 452 | - | [8] |

| HEMA/Gelatin/PBAE Cryogel Scaffold | - | 26.96 | - | [9] |

| HEMA/Gelatin/PBAE/nHAp Cryogel Scaffold | - | 24.37 | 5.87 | [9][10] |

| HEMA/Gelatin/PBAE Porogen Scaffold | - | 20.45 | - | [9] |

| HEMA/Gelatin/PBAE/nHAp Porogen Scaffold | - | 17.58 | 10.14 | [9][10] |

Degradation Properties

The inclusion of hydrolytically labile bonds and the inherent hydrophilicity from hydroxyl groups make hydroxyalkylcarbamate-based materials promising candidates for biodegradable applications, particularly in the biomedical field. For hydrogel scaffolds based on 2-hydroxyethyl methacrylate (HEMA), gelatin, and poly(β-amino esters), the degradation rate can be controlled by the fabrication method. After 16 weeks in vitro, cryogel scaffolds showed a mass loss of approximately 22-23%, while scaffolds made using a porogen technique exhibited a lower mass loss of 7-9%.[9]

| Scaffold Material | Fabrication Method | Mass Loss (%) | Time (weeks) | Citation |

| HEMA/Gelatin/PBAE | Cryogel | 23.17 ± 0.85 | 16 | [9] |

| HEMA/Gelatin/PBAE/nHAp | Cryogel | 21.93 ± 1.12 | 16 | [9] |

| HEMA/Gelatin/PBAE | Porogen | 9.24 ± 0.67 | 16 | [9] |

| HEMA/Gelatin/PBAE/nHAp | Porogen | 7.55 ± 0.69 | 16 | [9] |

Applications in Drug Delivery

Hydroxyalkylcarbamate chemistry is particularly relevant in the design of advanced drug delivery systems. Hydrogels cross-linked with cleavable linkers containing carbamate groups can be used as non-circulating, biodegradable implants for the sustained release of therapeutics.[11] In such systems, a drug can be tethered to the hydrogel network via a carbamate linkage. The release kinetics are controlled by the cleavage of this bond, which in turn can be tuned by the chemical nature of the linker. This allows for predictable, long-term drug release, from hours to over a year, while the hydrogel matrix itself erodes.[11]

Caption: Workflow for tunable drug release from a biodegradable hydrogel.

Key Experimental Protocols

Synthesis of Ethyl (2-hydroxypropyl)carbamate

This protocol describes the synthesis of a model hydroxyalkylcarbamate compound from 1-amino-2-propanol and ethyl chloroformate.[12]

Materials:

-

1-Amino-2-propanol (≥98%)

-

Ethyl chloroformate (≥99%)

-

Triethylamine (≥99%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask, add 1-amino-2-propanol (7.51 g, 0.1 mol), anhydrous dichloromethane (100 mL), and triethylamine (11.1 g, 0.11 mol).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Ethyl Chloroformate: Dissolve ethyl chloroformate (10.85 g, 0.1 mol) in anhydrous DCM (20 mL). Add this solution to the dropping funnel.

-

Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Isolation: Quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Synthesis of Non-Isocyanate Polyurethane (NIPU)

This protocol outlines a general procedure for synthesizing a NIPU from a bis(cyclic carbonate) and a diamine.[6][13]

Materials:

-

Bis(cyclic carbonate) monomer (e.g., 1,4-butanediol bis(glycidyl ether carbonate))

-

Diamine monomer (e.g., 1,6-hexamethylenediamine)

-

Acetonitrile (MeCN) or other suitable solvent

Equipment:

-

Reaction vessel with mechanical stirrer and nitrogen inlet

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the bis(cyclic carbonate) monomer and the diamine monomer in MeCN in a stoichiometric 1:1 molar ratio.

-

Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for 16 hours to allow for complete polymerization.

-

Isolation: After cooling to room temperature, the polymer product may precipitate from the solution or can be isolated by pouring the reaction mixture into a non-solvent like methanol or water.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Conclusion

Hydroxyalkylcarbamates are at the forefront of innovation in material science, offering a pathway to high-performance, sustainable, and safer materials. The development of non-isocyanate polyurethanes from these precursors addresses critical toxicity concerns associated with conventional polyurethane production while enabling the creation of polymers with tunable properties, including superior mechanical strength and controlled biodegradability. Their application in advanced drug delivery systems highlights their potential to solve long-standing challenges in therapeutics by enabling predictable, sustained release of potent drugs. As research continues, the versatility of hydroxyalkylcarbamate chemistry will undoubtedly unlock new possibilities in the design of functional materials for a wide array of technological and biomedical applications.

References

- 1. scite.ai [scite.ai]

- 2. Advances in the synthesis of non-isocyanate polyurethanes | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Customized thermoplastic polyhydroxyurethanes synthesized from ene-containing cyclic carbonates, dithiols and diamines: design, mechanical properties and applications in adhesives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Customized thermoplastic polyhydroxyurethanes synthesized from ene-containing cyclic carbonates, dithiols and diamines: design, mechanical properties and applications in adhesives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Tailor-Made Bio-Based Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Synthesis of tert-Butyl (10-hydroxydecyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthesis of tert-Butyl (10-hydroxydecyl)carbamate, a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. While a singular "discovery" event is not prominently documented in the scientific literature, its synthesis is a logical extension of well-established amine protection strategies. This document provides a representative, state-of-the-art synthetic protocol, comprehensive characterization data, and visual workflows to facilitate its application in research and development.

Introduction

This compound is a linear C10 amino alcohol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This structure offers orthogonal reactivity, with a nucleophilic hydroxyl group at one terminus and a latent primary amine at the other, which can be revealed under acidic conditions. This bifunctionality makes it a versatile building block in the synthesis of complex molecules, such as linkers for antibody-drug conjugates (ADCs), components of PROTACs, and monomers for specialty polymers.[1] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal.

Initial Synthesis Pathway

The initial and most common synthesis of this compound involves the chemoselective N-protection of 10-aminodecan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of primary amines. The lone pair of the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of tert-butanol and carbon dioxide.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound.

Materials and Equipment

-

10-Aminodecan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or other suitable base (optional, but can accelerate the reaction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 10-aminodecan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq), followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine. The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 10-Aminodecan-1-ol | C₁₀H₂₃NO | 173.30 | 1.0 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.1 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 |

| Product Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₃₁NO₃ |

| Molecular Weight | 273.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-62 °C (typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.50 (br s, 1H), 3.64 (t, J=6.6 Hz, 2H), 3.10 (q, J=6.8 Hz, 2H), 1.57 (p, J=6.7 Hz, 2H), 1.44 (s, 9H), 1.28 (m, 12H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.1, 79.0, 63.1, 40.8, 32.8, 30.1, 29.5, 29.4, 26.8, 25.7, 28.5 |

Note: NMR data are representative and may vary slightly based on solvent and instrument.

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways itself but serves as a crucial linker in the construction of molecules that are. For instance, in the field of targeted protein degradation, it can be used to synthesize Proteolysis Targeting Chimeras (PROTACs).

The hydroxyl group can be derivatized to attach to a warhead that binds to a target protein, while the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase. This bifunctional nature allows for the precise spatial positioning of the two binding moieties, which is critical for the efficacy of the resulting PROTAC.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that utilizes standard organic chemistry techniques. Its value lies in its bifunctional nature, providing a versatile platform for the construction of more complex molecules with applications in medicinal chemistry and materials science. This guide provides the necessary technical details to enable its synthesis, characterization, and application in a research and development setting.

References

Background research on Boc-protected amino alcohols

An In-depth Technical Guide to Boc-Protected Amino Alcohols for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive overview of Boc-protected amino alcohols, including their synthesis, applications, and detailed experimental protocols.

Core Concepts of Boc Protection

The Boc group is typically introduced to an amino functional group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] This reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride.[1] The stability of the Boc group to basic and nucleophilic reagents makes it an ideal choice for multi-step syntheses.[1]

A key feature of the Boc group is its lability under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[3] The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the fragmentation of the carbamate into a stable tertiary carbocation, carbon dioxide, and the free amine.[1][4]

Synthesis of Boc-Protected Amino Alcohols

The synthesis of Boc-protected amino alcohols can be achieved through several methods, primarily involving either the direct protection of a pre-existing amino alcohol or the synthesis of the amino alcohol moiety with the Boc group already in place.

Direct N-Boc Protection of Amino Alcohols

The most straightforward method is the chemoselective N-protection of an amino alcohol. Due to the higher nucleophilicity of the amine compared to the hydroxyl group, the reaction with Boc₂O can be controlled to favor the formation of the N-Boc protected product.[5] Various catalysts and solvent systems have been developed to enhance the efficiency and selectivity of this transformation.[6]

Synthesis from Chiral Precursors

Chiral amino alcohols are valuable building blocks in drug discovery.[7][8] N-Boc-protected chiral amino alcohols can be synthesized from readily available chiral starting materials.

-

From N-Boc-aminomethanol: N-Boc-aminomethanol is a stable and versatile starting material.[7] A two-step process involving oxidation to the corresponding N-Boc-amino aldehyde, followed by the diastereoselective addition of an organometallic reagent, provides access to a wide range of chiral amino alcohols.[7]

-

From Amino Acids: Natural and unnatural amino acids are excellent chiral precursors. Reduction of the carboxylic acid functionality of a Boc-protected amino acid, for instance using sodium borohydride, yields the corresponding Boc-protected amino alcohol.[][10]

Asymmetric Synthesis

De novo asymmetric synthesis provides a powerful route to enantiomerically pure Boc-protected amino alcohols.

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of N-Boc-protected enamides or β-amino ketones using chiral transition metal catalysts is an efficient method to produce chiral N-Boc amino alcohols with high enantioselectivity.[11]

-

Asymmetric Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent can be performed asymmetrically to yield chiral amino alcohols.[]

Applications in Drug Development and Peptide Synthesis

Boc-protected amino alcohols are indispensable intermediates in the pharmaceutical industry and in the synthesis of peptides.[12][13]

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are sequentially coupled to a growing peptide chain.[12][14] The Boc group serves as a temporary protecting group for the α-amino group, which is cleaved at each cycle to allow for the addition of the next amino acid.[14][15]

-

Chiral Building Blocks: The chiral nature of many Boc-protected amino alcohols makes them valuable synthons for the construction of complex chiral molecules, including many active pharmaceutical ingredients (APIs).[10][16] They are found in a wide array of drugs, including antivirals and beta-blockers.[10]

-

Chiral Ligands: Amino alcohols can act as chiral ligands in asymmetric catalysis due to the coordinating ability of their nitrogen and oxygen atoms.[]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Boc-protected amino alcohols.

| Substrate | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Various Amines | (Boc)₂O, Iodine (cat.) | Solvent-free | 0.25-2 | 92-98 | [3] |

| Aliphatic/Aromatic Amines | (Boc)₂O, HClO₄–SiO₂ | Solvent-free | 0.5-3 | 90-98 | [3] |

| 7-amino-3-chloromethyl-3-cephem carboxylate derivatives | (Boc)₂O, SiO₂ | Not specified | Not specified | 96-96.2 | [6] |

| N-Boc-β-amino ketones | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Toluene | Not specified | 95-96 | [11] |

| Table 1: Selected Yields for N-Boc Protection and Synthesis of Related Compounds. |

| Substrate | Enantiomeric Excess (ee %) | Reference |

| N-Boc-3-amino-1-phenylpropan-1-one | 98 | [11] |

| N-Boc-3-amino-1-(p-tolyl)propan-1-one | 97 | [11] |

| Table 2: Enantioselectivity in the Asymmetric Hydrogenation of N-Boc-β-Amino Ketones. |

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

-

Dissolution: Dissolve the amino alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF.[2]

-

Base Addition: Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents), to the solution.[2]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.[2]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

-

Dissolution: Dissolve the Boc-protected amino alcohol in dichloromethane (DCM).

-

TFA Addition: Add a solution of TFA in DCM (typically 25-50%) to the reaction mixture.[2][15]

-

Reaction: Stir the solution at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[15] Monitor the reaction by TLC.

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[2]

-

Neutralization and Extraction: Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the deprotected amino alcohol with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the product as needed.

Visualizations

Caption: General workflow for the protection and deprotection of amino alcohols using the Boc group.

Caption: Decision tree for selecting a synthetic route to Boc-protected amino alcohols.

Caption: Workflow for the application of a Boc-protected amino alcohol in dipeptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. chempep.com [chempep.com]

- 16. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

A Comprehensive Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate: A Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl (10-hydroxydecyl)carbamate, a bifunctional molecule featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, serves as a highly versatile and valuable building block in modern organic synthesis. Its ten-carbon aliphatic chain provides a flexible spacer, making it an ideal intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a stable compound under standard conditions, though it is recommended to be stored in a dry environment at -20°C to ensure long-term purity.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 173606-54-7 | [1] |

| Molecular Formula | C₁₅H₃₁NO₃ | [2] |

| Molecular Weight | 273.41 g/mol | [3] |

| Boiling Point | 387.2°C at 760 mmHg | [4] |

| Flash Point | 188°C | [4] |

| Density | 0.956 g/cm³ | [4] |

| Refractive Index | 1.46 | [4] |

| Storage | Sealed in dry, store in freezer, under -20°C | [1][3] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the chemoselective N-protection of 10-amino-1-decanol with di-tert-butyl dicarbonate (Boc₂O). The higher nucleophilicity of the primary amine compared to the primary alcohol allows for a selective reaction.[1]

Experimental Protocol: Synthesis from 10-aminodecan-1-ol

Materials:

-

10-aminodecan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Tetrahydrofuran (THF), acetonitrile, or water as solvent

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 10-aminodecan-1-ol (1 equivalent) in a suitable solvent (e.g., THF).

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Chemical Transformations and Applications